Cas no 82001-54-5 (4-sulfanylcyclohexane-1-carboxylic acid)

4-sulfanylcyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxylicacid, 4-mercapto-
- Cyclohexanecarboxylic acid, 4-mercapto- (9CI)
- 4-sulfanylcyclohexane-1-carboxylic acid
- 82001-54-5
- DTXSID201291189
- 4-SULFANYLCYCLOHEXANE-1-CARBOXYLICACID
- cis-4-sulfanylcyclohexane-1-carboxylic acid
- KLFCJRIFKLBIEU-OLQVQODUSA-N
- EN300-226911
- SCHEMBL1160636
- SCHEMBL20178610
- SCHEMBL2981440
- Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI)
- 105676-06-0
- 4-Mercaptocyclohexanecarboxylic acid
-
- MDL: MFCD20658051
- インチ: InChI=1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9)
- InChIKey: KLFCJRIFKLBIEU-UHFFFAOYSA-N
- SMILES: C1CC(CCC1C(=O)O)S
計算された属性
- 精确分子量: 160.05580079g/mol
- 同位素质量: 160.05580079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 38.3Ų
4-sulfanylcyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226911-2.5g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 95% | 2.5g |
$1848.0 | 2024-06-20 | |
Enamine | EN300-226911-10.0g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 95% | 10.0g |
$4052.0 | 2024-06-20 | |
Enamine | EN300-226911-5.0g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 95% | 5.0g |
$2732.0 | 2024-06-20 | |
Enamine | EN300-226911-5g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 5g |
$2732.0 | 2023-09-15 | ||
Enamine | EN300-226911-0.1g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 95% | 0.1g |
$829.0 | 2024-06-20 | |
Enamine | EN300-226911-1.0g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 95% | 1.0g |
$943.0 | 2024-06-20 | |
Enamine | EN300-226911-0.25g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 95% | 0.25g |
$867.0 | 2024-06-20 | |
Enamine | EN300-226911-10g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 10g |
$4052.0 | 2023-09-15 | ||
Enamine | EN300-226911-1g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 1g |
$943.0 | 2023-09-15 | ||
Enamine | EN300-226911-0.05g |
4-sulfanylcyclohexane-1-carboxylic acid |
82001-54-5 | 95% | 0.05g |
$792.0 | 2024-06-20 |
4-sulfanylcyclohexane-1-carboxylic acid 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
4-sulfanylcyclohexane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 4-Sulfanylcyclohexane-1-carboxylic Acid (CAS No. 82001-54-5)
4-Sulfanylcyclohexane-1-carboxylic acid (CAS No. 82001-54-5) is a sulfur-containing cyclohexane derivative with significant applications in organic synthesis, pharmaceutical intermediates, and material science. This compound, characterized by its sulfhydryl (-SH) and carboxylic acid (-COOH) functional groups, has garnered attention for its unique reactivity and potential in designing bioactive molecules. Researchers and industries increasingly explore its utility in peptide modification, chelation chemistry, and polymer crosslinking, aligning with trends in sustainable chemistry and precision drug design.
The molecular structure of 4-sulfanylcyclohexanecarboxylic acid enables versatile chemical transformations. Its cyclohexane backbone provides steric stability, while the thiol group participates in nucleophilic reactions, such as Michael additions or disulfide bond formation. These properties make it valuable for bioconjugation techniques, a hot topic in antibody-drug conjugate (ADC) development. Recent studies highlight its role in creating pH-responsive drug delivery systems, addressing the growing demand for targeted therapies in oncology and inflammation.
In material science, CAS 82001-54-5 serves as a crosslinker for thiol-ene click chemistry, a low-energy polymerization method praised for its efficiency and selectivity. This aligns with the global shift toward green chemistry practices, reducing solvent waste and energy consumption. Users searching for "thiol-functionalized cyclohexane derivatives" or "sustainable crosslinking agents" will find this compound relevant to their queries, especially in coatings, adhesives, and hydrogel formulations.
Synthetic routes to 4-sulfanylcyclohexane-1-carboxylic acid often involve hydrogenation of aromatic precursors or ring-opening of episulfides. Analytical techniques like HPLC, NMR, and mass spectrometry ensure purity, a critical factor given its use in high-value applications. FAQs such as "How to stabilize thiol groups in carboxylic acid derivatives?" or "Storage conditions for sulfanylcyclohexane compounds" reflect practical concerns, emphasizing the need for inert atmospheres and antioxidants to prevent oxidation.
Emerging trends in personalized medicine and biodegradable materials further elevate the importance of this compound. Its compatibility with enzymatic reactions and metal coordination (e.g., gold nanoparticles) positions it as a candidate for diagnostic probes and biosensors. For SEO optimization, terms like "cyclohexanecarboxylic acid with thiol group" or "applications of sulfanyl carboxylic acids" capture niche search intent, bridging academic and industrial audiences.
Regulatory compliance and safety data for 82001-54-5 emphasize standard laboratory precautions, avoiding misclassification as hazardous. The compound’s low ecotoxicity and biodegradability potential align with EPA and REACH guidelines, making it a preferable choice over persistent organic pollutants. Discussions on scalable synthesis and cost-effective production methods dominate patent literature, reflecting market demand for accessible specialty chemicals.
In conclusion, 4-sulfanylcyclohexane-1-carboxylic acid (CAS 82001-54-5) exemplifies the intersection of innovation and practicality. Its dual functionality addresses challenges in drug formulation, smart materials, and environmental chemistry, resonating with current scientific priorities. By integrating keyword-rich phrases like "thiol-modified cyclohexane carboxylate" and "multifunctional sulfur compounds," this overview enhances discoverability while maintaining technical rigor.
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